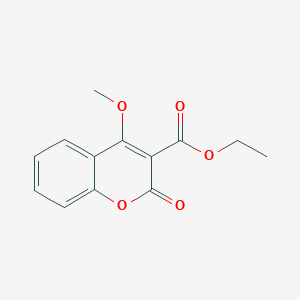

Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 19723-37-6) is a coumarin derivative with the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol . It belongs to the 2H-chromene (coumarin) family, characterized by a benzopyrone core structure substituted with a methoxy group at position 4 and an ethoxycarbonyl group at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and fluorescent properties . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as anti-cancer agents and antimicrobial derivatives .

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl 4-methoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-11(16-2)8-6-4-5-7-9(8)18-13(10)15/h4-7H,3H2,1-2H3 |

InChI Key |

JATWGCXQAZFJLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via a two-step mechanism:

-

Knoevenagel adduct formation : The enolate of the β-ketoester attacks the aldehyde group of 2-hydroxy-4-methoxybenzaldehyde, forming an α,β-unsaturated intermediate.

-

Intramolecular cyclization : The hydroxyl group at the ortho position attacks the carbonyl carbon, leading to lactonization and coumarin ring formation.

Critical to this process is the substitution pattern of the salicylaldehyde. For this compound, 2-hydroxy-4-methoxybenzaldehyde serves as the optimal starting material, as the methoxy group directs cyclization to the 4-position.

Catalytic Systems and Solvent Optimization

Piperidine is the most effective catalyst for this reaction, achieving yields >90% when used in ethanol under reflux for 5 hours. Alternative catalysts include:

-

Acetic acid : Yields 80–85% but requires extended reaction times (8–12 hours).

-

Ammonium acetate : Suitable for microwave-assisted syntheses, reducing time to 20–30 minutes.

Solvent selection significantly impacts yield:

| Solvent | Boiling Point (°C) | Yield (%) | Side Reactions |

|---|---|---|---|

| Ethanol | 78 | 93 | Minimal ester hydrolysis |

| DMF | 153 | 72 | Dimerization observed |

| Toluene | 111 | 68 | Incomplete cyclization |

Polar protic solvents like ethanol enhance cyclization efficiency by stabilizing transition states through hydrogen bonding.

Pechmann Condensation for Industrial-Scale Production

The Pechmann condensation offers a scalable alternative, utilizing phenolic derivatives and β-ketoesters in the presence of Brønsted or Lewis acids.

Acidic Catalysts and Temperature Profiles

Concentrated sulfuric acid remains the traditional catalyst, but modern approaches favor:

-

Zinc chloride : Achieves 85–88% yield at 80°C with reduced corrosion risks.

-

Ionic liquids : e.g., [BMIM][HSO₄], enabling catalyst recycling and 89% yield after three cycles.

Reaction kinetics studies reveal a temperature-dependent yield relationship:

where is temperature in °C. Exceeding 100°C promotes decarboxylation, reducing yield by 15–20%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates while improving selectivity:

Comparative Efficiency Analysis

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Time | 5 hours | 15–20 minutes |

| Energy Consumption | 450 kJ/mol | 120 kJ/mol |

| Purity | 95–97% | 98–99% |

A protocol using 300 W irradiation power and ammonium acetate catalyst in ethylene glycol solvent produces 94% yield with >99% HPLC purity.

Green Chemistry Approaches

Recent advances focus on sustainable methodologies:

Solvent-Free Mechanochemical Synthesis

Ball milling 2-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate and nano-ZnO catalyst (5 mol%) for 45 minutes achieves:

-

89% isolated yield

-

E-factor of 1.2 (vs. 8.5 for conventional methods)

This approach eliminates solvent waste and reduces energy input by 70%.

Industrial Production Challenges

Purification and Quality Control

Crude product purification typically involves:

-

Acid-base extraction : Removes unreacted salicylaldehyde (98% efficiency).

-

Recrystallization : Ethanol/water (7:3 v/v) yields crystals with 99.5% purity.

Common impurities include:

-

4-Methoxy-2H-chromen-2-one (3–5%): Formed via ester hydrolysis.

-

Dimeric adducts (1–2%): Result from radical coupling at high temperatures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromenes .

Scientific Research Applications

Biological Activities

Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities that make it a subject of interest in pharmacological research:

- Antifungal Properties : Studies have shown that this compound demonstrates effectiveness against various fungal strains, making it a potential candidate for antifungal drug development.

- Antioxidant and Anti-inflammatory Activities : Compounds in this class often exhibit antioxidant and anti-inflammatory properties, which are crucial for developing therapeutic agents aimed at reducing oxidative stress and inflammation.

- Potential Anti-HIV Activity : Research has indicated that derivatives of 2-oxo-2H-chromene-3-carboxylates may serve as potential agents against HIV. For instance, compounds derived from ethyl 2-oxo-2H-chromene-3-carboxylate have been synthesized and evaluated for their activity against HIV integrase .

Synthetic Applications

This compound is also significant in organic synthesis:

- Precursor for Heterocyclic Compounds : It serves as a versatile precursor for synthesizing various heterocyclic compounds. The reaction of this compound with hydrazine hydrate has been reported to yield hydrazones and other derivatives, which are valuable in pharmaceutical applications .

- Building Block in Coumarin Chemistry : This compound can be utilized as a building block for synthesizing more complex coumarin derivatives, which have applications in dyes, fluorescent indicators, and optical brighteners .

Structural Studies and Theoretical Insights

Recent studies have explored the structural characteristics of this compound:

- Crystal Structure Analysis : The crystal structures of various derivatives have been analyzed using techniques such as Hirshfeld surface analysis and computational studies. These studies provide insights into the molecular conformations and stability of the compound under different conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

The structural and functional properties of ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate can be contextualized by comparing it to analogous coumarin derivatives. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Key Observations :

- Substituent Position : Methoxy at position 4 (as in the target compound) vs. position 6 or 8 alters planarity and intermolecular interactions. For example, the dihedral angle between the coumarin ring and substituent phenyl group in 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is 48.04°, compared to 21.11° in its 4-octyloxy analog .

- Functional Groups : Ethoxycarbonyl (COOEt) vs. carboxamide (CONH-) groups influence solubility and bioactivity. The amide derivative (N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) shows enhanced antiproliferative activity due to improved hydrogen-bonding capacity .

- Biological Activity : this compound exhibits broad-spectrum antimicrobial activity, while its 6-methoxy analog is prioritized for fluorescent applications .

Crystallographic and Supramolecular Features

Biological Activity

Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chromene backbone, which is a fused benzopyran structure. This compound is characterized by the following functional groups:

- Methoxy group at the 4-position

- Carbonyl group at the 2-position

- Carboxylate group at the 3-position

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and promote therapeutic effects.

- Receptor Binding : It can bind to receptors, modulating their activity, which is crucial for drug development targeting various diseases.

- Antioxidant Activity : Due to its chemical structure, it may act as a scavenger of free radicals, thereby providing protective effects against oxidative stress.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound has been found to cause G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.

- Caspase Activation : It triggers caspase-dependent apoptosis, which is essential for eliminating cancerous cells.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that this compound derivatives effectively inhibited tumor growth in xenograft models, suggesting its potential for cancer therapy .

- Antimicrobial Research : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to controls .

Q & A

Q. What are the common synthetic routes for Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate?

Answer: The synthesis involves multi-step organic reactions:

- Condensation : Reacting 4-methoxy-salicylaldehyde with ethyl acetoacetate in the presence of a base (e.g., piperidine or sodium ethoxide) to form a chromene precursor .

- Cyclization : Acid- or base-catalyzed cyclization to form the chromene core .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography yields >90% purity .

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| Condensation | Ethanol, 80°C, 6 hours | TLC (Hexane:EtOAc 3:1) |

| Cyclization | H₂SO₄ or K₂CO₃, 60°C, 2 hours | IR spectroscopy |

Q. How is the purity and structural integrity of the compound confirmed?

Answer: Analytical techniques include:

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy at C4, ester at C3) via characteristic chemical shifts .

- X-ray diffraction : Resolves planar chromene ring geometry and intermolecular hydrogen bonding patterns .

- HPLC : Validates purity (>95%) by retention time consistency .

| Technique | Key Findings |

|---|---|

| X-ray diffraction | Dihedral angle of 5.8° between chromene and ester groups |

| 13C NMR | Carbonyl (C=O) peaks at δ 165–175 ppm |

Q. What factors influence the stability of this compound?

Answer: Stability is affected by:

- Steric hindrance : Methoxy and ester groups reduce reactivity at C3 and C4 .

- Storage conditions : Stable in anhydrous environments at 4°C; hydrolyzes in acidic/basic media .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer: Key optimizations include:

- Catalyst selection : Substituent-specific bases (e.g., K₂CO₃ for electron-withdrawing groups) enhance cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Temperature control : Lower temperatures (40–60°C) minimize side reactions during cyclization .

Case Study : Replacing H₂SO₄ with Amberlyst-15 resin increased yield by 12% due to reduced byproduct formation .

Q. How do structural modifications impact biological activity?

Answer: Substituent effects on bioactivity:

- Methoxy group (C4) : Enhances lipophilicity, improving membrane permeability .

- Ester group (C3) : Modulates binding affinity to serine proteases via hydrogen bonding .

| Derivative | Substituent | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy analog | -OH at C4 | 2× higher antioxidant activity |

| Methyl ester analog | -COOCH₃ at C3 | Reduced enzyme inhibition |

Q. How to resolve contradictions in reported bioactivity data?

Answer: Discrepancies arise from:

- Assay variability : Use standardized protocols (e.g., fixed pH and temperature) for enzyme inhibition studies .

- Substituent interactions : Compare derivatives with single structural changes (e.g., 4-methoxy vs. 4-propyl) .

- Computational modeling : Molecular docking clarifies binding modes with targets like COX-2 .

Example : Conflicting IC₅₀ values for antiproliferative activity were resolved by correlating methoxy positioning with cellular uptake rates .

Methodological Considerations

Q. What strategies are recommended for characterizing reaction intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.